N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex peptide compound with a unique sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups or truncated peptide fragments.
Scientific Research Applications
N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in targeting specific diseases or conditions.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of N5-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
646044-31-7 |
---|---|
Molecular Formula |
C45H66N16O7 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C45H66N16O7/c1-23(2)36(61-42(67)35(20-27-22-55-32-15-8-6-12-29(27)32)60-38(63)24(3)56-40(65)30(46)13-9-17-52-44(48)49)43(68)57-25(4)39(64)59-34(19-26-21-54-31-14-7-5-11-28(26)31)41(66)58-33(37(47)62)16-10-18-53-45(50)51/h5-8,11-12,14-15,21-25,30,33-36,54-55H,9-10,13,16-20,46H2,1-4H3,(H2,47,62)(H,56,65)(H,57,68)(H,58,66)(H,59,64)(H,60,63)(H,61,67)(H4,48,49,52)(H4,50,51,53)/t24-,25-,30-,33-,34-,35-,36-/m0/s1 |
InChI Key |
JABXIWKQXUFSBR-FQIFSHNZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.